(Dodecylamino)acetonitrile

Description

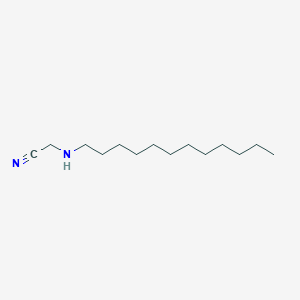

Structure

2D Structure

3D Structure

Properties

CAS No. |

6291-94-7 |

|---|---|

Molecular Formula |

C14H28N2 |

Molecular Weight |

224.39 g/mol |

IUPAC Name |

2-(dodecylamino)acetonitrile |

InChI |

InChI=1S/C14H28N2/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15/h16H,2-11,13-14H2,1H3 |

InChI Key |

BHSZNPPPFMICJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNCC#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches to (Dodecylamino)acetonitrile

Direct synthesis methods construct the target molecule by forming the key carbon-nitrogen bond between the dodecyl group and the aminoacetonitrile (B1212223) fragment in a highly convergent manner.

A primary and highly efficient method for the synthesis of α-aminonitriles is the Strecker synthesis. organic-chemistry.orgresearchgate.net This one-pot, three-component reaction typically involves an amine, an aldehyde or ketone, and a cyanide source. To produce this compound, dodecylamine (B51217) would be reacted with formaldehyde (B43269) and a cyanide source, such as potassium or sodium cyanide. The reaction proceeds through the initial formation of an imine from dodecylamine and formaldehyde, which is then attacked by the cyanide nucleophile to yield the final product.

Another direct approach involves the nucleophilic substitution reaction between dodecylamine and a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. In this SN2 reaction, the amino group of dodecylamine acts as a nucleophile, displacing the halide to form the C-N bond. This method is straightforward but can be susceptible to over-alkylation, where the newly formed secondary amine reacts with another molecule of haloacetonitrile.

The nitrile, or cyano, group (-C≡N) is a key functional group in the target molecule. teachy.appchemguide.co.ukstudy.com In the context of the Strecker synthesis, the nitrile group is typically introduced using alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN). orgsyn.orgyoutube.com An alternative and often safer approach involves the use of acetone (B3395972) cyanohydrin, which can serve as a source of hydrogen cyanide (HCN) under specific reaction conditions, bypassing the need to handle highly toxic HCN gas directly. google.com The development of greener methods that avoid stoichiometric use of toxic cyanation reagents is an ongoing area of research. researchgate.net

For syntheses not following a Strecker pathway, the nitrile group is already present in a precursor molecule, such as chloroacetonitrile, and is incorporated into the final structure via a substitution reaction. ebsco.com

Alkylation and Functionalization of Aminoacetonitriles

An alternative synthetic strategy begins with the pre-formed aminoacetonitrile molecule (H₂NCH₂CN) and introduces the dodecyl group through an N-alkylation reaction. This can be accomplished by reacting aminoacetonitrile with a dodecyl halide, such as 1-bromododecane (B92323) or 1-chlorododecane. libretexts.org This reaction is a standard nucleophilic substitution where the nitrogen atom of aminoacetonitrile attacks the electrophilic carbon of the alkyl halide. Careful control of stoichiometry is necessary to minimize the formation of the dialkylated tertiary amine byproduct.

Another powerful method for N-alkylation is reductive amination. libretexts.orgresearchgate.net This pathway would involve the reaction of aminoacetonitrile with dodecanal (B139956) (the aldehyde corresponding to dodecane). The initial reaction forms an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield this compound.

Solvent Systems and Reaction Condition Optimization in this compound Synthesis

The choice of solvent and reaction conditions is critical for maximizing yield and purity. The polarity of nitriles and their ability to participate in dipole-dipole interactions influence their solubility and reactivity. chemguide.co.ukstudy.com Acetonitrile (B52724) itself is a common polar aprotic solvent used in a wide range of organic syntheses. mdpi.comnih.govsigmaaldrich.comriverlandtrading.com

For the Strecker synthesis, aqueous or mixed aqueous/organic solvent systems are often employed to facilitate the dissolution of the cyanide salt and amine precursors. The reaction is typically catalyzed by acid or base and can often proceed at room temperature.

In N-alkylation reactions with alkyl halides, polar aprotic solvents such as acetonitrile, acetone, or dimethylformamide (DMF) are preferred as they can solvate the cation while leaving the nucleophile relatively free, thus accelerating SN2 reactions. youtube.comnih.gov The addition of a non-nucleophilic base is often required to neutralize the hydrogen halide formed during the reaction. Reaction temperatures may be elevated to increase the reaction rate.

The table below summarizes hypothetical conditions for various synthetic routes to this compound.

| Synthetic Route | Precursors | Typical Solvent(s) | Catalyst/Reagent | General Conditions |

| Strecker Synthesis | Dodecylamine, Formaldehyde, KCN | Water/Methanol | Mild Acid or Base | Room Temperature, 12-24h |

| Nucleophilic Substitution | Dodecylamine, Chloroacetonitrile | Acetonitrile, DMF | Na₂CO₃ or Et₃N (Base) | 50-80 °C, 6-18h |

| N-Alkylation | Aminoacetonitrile, 1-Bromododecane | Acetone, Acetonitrile | K₂CO₃ (Base) | Reflux Temperature, 24-48h |

| Reductive Amination | Aminoacetonitrile, Dodecanal | Methanol, Ethanol (B145695) | NaBH₃CN, Acetic Acid | Room Temperature, 12-24h |

This table presents illustrative data based on general chemical principles and is not derived from a specific experimental report for this exact compound.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. hostgator.co.inunibo.itnih.gov

Key green approaches applicable to this synthesis include:

Atom Economy : One-pot, multicomponent reactions like the Strecker synthesis are inherently more atom-economical as they combine multiple starting materials into the final product in a single step, reducing the need for intermediate isolation and purification. mdpi.com

Use of Safer Solvents : Whenever possible, hazardous organic solvents should be replaced with greener alternatives. researchgate.net For instance, conducting the synthesis in water or ethanol instead of chlorinated solvents significantly reduces environmental impact. mdpi.com

Catalysis : Employing catalytic rather than stoichiometric reagents minimizes waste. mdpi.com The development of catalytic methods that can facilitate amination or alkylation reactions is a key goal. Recyclable catalysts, such as solid acid catalysts, can further enhance the sustainability of the process. nih.gov

Energy Efficiency : The use of alternative energy sources like microwave irradiation or ultrasound can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. nih.govmdpi.com

Safer Reagents : A significant green improvement involves avoiding highly toxic cyanide sources like HCN gas or large excesses of cyanide salts. researchgate.net Developing methods that use less hazardous cyanating agents or generate the cyanide source in situ are preferred. researchgate.net

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally benign. researchgate.net

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Secondary Amine Functionality

The nitrogen atom in the secondary amine group possesses a lone pair of electrons, making it both nucleophilic and basic. pharmaguideline.com The presence of a long alkyl (dodecyl) chain and an electron-withdrawing cyanomethyl group influences these properties.

The lone pair of electrons on the nitrogen atom allows the secondary amine to act as a nucleophile, participating in reactions where it attacks electron-deficient centers. researchgate.net The reactivity of amines as nucleophiles is influenced by several factors, including steric hindrance and the electronic effects of the substituents. researchgate.net The long dodecyl chain can present some steric hindrance, potentially slowing down reactions at the nitrogen center compared to smaller secondary amines.

Secondary amines are known to participate in various nucleophilic substitution and addition reactions. For instance, they can react with alkyl halides in SN2 reactions or with carbonyl compounds to form enamines. The nucleophilicity of secondary amines in acetonitrile (B52724) has been studied, and it is known to be affected by steric and electronic influences of the substituents. researchgate.net

Table 1: Factors Influencing Nucleophilicity of the Amino Group

| Factor | Influence on (Dodecylamino)acetonitrile |

|---|---|

| Electron Density | The electron-donating dodecyl group increases electron density on the nitrogen, enhancing its nucleophilicity. |

| Steric Hindrance | The bulky dodecyl group may sterically hinder the approach to the nitrogen atom, potentially reducing reaction rates with sterically demanding electrophiles. |

| Inductive Effect | The cyanomethyl group has an electron-withdrawing inductive effect, which can decrease the electron density on the nitrogen and thus reduce its nucleophilicity compared to simple dialkylamines. masterorganicchemistry.com |

| Solvent Effects | In polar aprotic solvents like acetonitrile, the nucleophilicity of amines can be significantly different compared to protic solvents due to changes in solvation of the amine. nih.gov |

Amines are weak bases due to the lone pair of electrons on the nitrogen atom, which can accept a proton. libretexts.org The basicity of an amine is quantified by the pKa of its conjugate acid. For alkylamines, the presence of electron-donating alkyl groups increases the electron density on the nitrogen, making the amine more basic than ammonia. libretexts.org

Table 2: Electronic Effects on the Basicity of the Amino Group

| Substituent Group | Electronic Effect | Impact on Basicity |

|---|---|---|

| Dodecyl group | Electron-donating (positive inductive effect) | Increases electron density on nitrogen, increasing basicity. pharmaguideline.com |

Reactivity of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org

The electrophilic carbon atom of the nitrile group can be attacked by a variety of nucleophiles. chemistrysteps.com This initial attack leads to the formation of an imine anion intermediate, which can then undergo further reactions. libretexts.org

Common nucleophiles that react with nitriles include:

Grignard Reagents (R-MgX): Reaction with a Grignard reagent followed by hydrolysis yields a ketone. libretexts.org

Organolithium Reagents (R-Li): Similar to Grignard reagents, these also lead to the formation of ketones after hydrolysis. chemistrysteps.com

Reducing Agents (e.g., LiAlH₄): Strong reducing agents like lithium aluminum hydride can reduce the nitrile group to a primary amine. libretexts.org

For this compound, these reactions would lead to the formation of more complex molecules, expanding its synthetic utility.

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgchemguide.co.uk The reaction typically proceeds through an amide intermediate. chemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and heat, the nitrile is protonated, which activates the carbon atom toward nucleophilic attack by water. chemistrysteps.comchemguide.co.uk The initial product is an amide, which is then further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk For this compound, this would yield N-dodecylglycine.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH) with heating, a hydroxide (B78521) ion attacks the electrophilic nitrile carbon. chemistrysteps.com This also forms an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt and ammonia. chemguide.co.uk Acidification of the reaction mixture is required to obtain the free carboxylic acid. chemguide.co.uk

The hydrolysis of nitriles is a slow process and generally requires heating. nih.gov

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, although this is less common than for alkenes and alkynes. One notable example is the [3+2] cycloaddition reaction. While direct cycloaddition with the nitrile in this compound is not widely documented, related compounds can undergo such transformations. For instance, imines, which can be formed from α-aminonitriles, are known to participate in [3+2] cycloadditions. organic-chemistry.org These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings.

Intramolecular Reactivity and Cyclization Pathways

One plausible intramolecular transformation is the Thorpe-Ziegler reaction, which involves the base-catalyzed cyclization of dinitriles or, in this case, an aminonitrile. Although this compound is not a dinitrile, under strongly basic conditions, deprotonation of the carbon alpha to the nitrile group could potentially lead to an intramolecular nucleophilic attack on another part of the molecule if a suitable electrophilic center were present. However, in the absence of another electrophile, this pathway is unlikely.

A more conceivable cyclization pathway for N-substituted aminoacetonitriles involves their conversion into derivatives that can undergo intramolecular reactions. For instance, if the nitrile group is hydrolyzed to a carboxylic acid, the resulting N-dodecylglycine could undergo intramolecular condensation to form a lactam, although this would require activation of the carboxylic acid.

Furthermore, intramolecular reactions can be envisioned if the dodecyl chain were functionalized. For example, the presence of an electrophilic group at a suitable position on the alkyl chain could lead to a cyclization reaction initiated by the nucleophilic amine. The regioselectivity of such a cyclization would be dictated by the length of the tether between the reacting groups, with the formation of five- and six-membered rings being generally favored due to their thermodynamic stability.

In the context of related compounds, the cyclization of aminonitriles is a known method for the synthesis of various nitrogen-containing heterocycles. For example, α-aminonitriles can be key intermediates in the synthesis of imidazoles and other heterocyclic systems. acs.org The specific conditions required for such cyclizations, including the choice of catalyst and solvent, would be critical in determining the reaction outcome.

Reaction Kinetics and Thermodynamic Studies of this compound

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the scientific literature. However, a qualitative understanding of the factors influencing its reaction rates and equilibria can be derived from the study of similar compounds and general chemical principles.

Reaction Kinetics: The rate of reactions involving this compound would be influenced by several factors:

Steric Hindrance: The bulky dodecyl group can sterically hinder the approach of reactants to the amine and nitrile functional groups, potentially slowing down reaction rates compared to smaller N-alkyl aminoacetonitriles.

Solvent Effects: The choice of solvent would be crucial. The long, nonpolar dodecyl chain imparts significant lipophilicity to the molecule, suggesting better solubility and potentially faster reaction rates in nonpolar organic solvents. In polar solvents, the molecule might form aggregates or micelles, which could also affect reaction kinetics.

Temperature: As with most chemical reactions, an increase in temperature would generally lead to an increase in the reaction rate, as described by the Arrhenius equation.

Catalysis: The presence of a catalyst, such as an acid or a base, would significantly accelerate reactions like nitrile hydrolysis or cyclization.

To illustrate the type of data that would be obtained from kinetic studies, a hypothetical data table for the acid-catalyzed hydrolysis of this compound is presented below.

| Experiment | Initial Concentration of this compound (M) | Concentration of Acid Catalyst (M) | Temperature (°C) | Observed Rate Constant, kobs (s-1) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 25 | 1.2 x 10-5 |

| 2 | 0.2 | 0.1 | 25 | 1.2 x 10-5 |

| 3 | 0.1 | 0.2 | 25 | 2.4 x 10-5 |

| 4 | 0.1 | 0.1 | 40 | 3.6 x 10-5 |

This table is for illustrative purposes only and does not represent actual experimental data.

Thermodynamic Studies: The thermodynamic parameters for reactions of this compound, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction, would determine the position of equilibrium. For instance, the hydrolysis of the nitrile group to a carboxylic acid is typically an exothermic and exergonic process, favoring the formation of the product at equilibrium.

The thermodynamic properties of the compound itself, such as its heat of formation and standard entropy, have not been experimentally determined. Computational chemistry methods could provide theoretical estimates for these values.

Proposed Reaction Mechanisms for this compound Transformations

Based on the known reactivity of the aminonitrile functional group, plausible mechanisms for key transformations of this compound can be proposed.

Acid-Catalyzed Hydrolysis of the Nitrile Group:

The hydrolysis of the nitrile to a carboxylic acid is a common reaction that proceeds in two main stages: conversion to an amide, followed by hydrolysis of the amide.

Step 1: Protonation of the Nitrile Nitrogen: The reaction is initiated by the protonation of the nitrile nitrogen by an acid catalyst, which increases the electrophilicity of the nitrile carbon.

Step 2: Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the protonated nitrile.

Step 3: Deprotonation: A proton is removed from the oxygen atom to form an imidic acid intermediate.

Step 4: Tautomerization: The imidic acid tautomerizes to the more stable amide.

Step 5: Hydrolysis of the Amide: The amide then undergoes further acid-catalyzed hydrolysis to the carboxylic acid and ammonium ion. This involves protonation of the amide carbonyl oxygen, nucleophilic attack by water, and subsequent elimination of ammonia.

Base-Catalyzed Hydrolysis of the Nitrile Group:

In the presence of a strong base, the hydrolysis can also occur.

Step 1: Nucleophilic Attack by Hydroxide: A hydroxide ion directly attacks the electrophilic nitrile carbon.

Step 2: Protonation: The resulting intermediate is protonated by water to form an imidic acid.

Step 3: Tautomerization: The imidic acid tautomerizes to the amide.

Step 4: Hydrolysis of the Amide: The amide is then hydrolyzed under basic conditions. This involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate and ammonia.

Proposed Intramolecular Cyclization (Hypothetical):

Should a suitable electrophilic center exist on the dodecyl chain, an intramolecular cyclization could be initiated by the secondary amine. For example, if there were a leaving group (e.g., a halide) at the 5- or 6-position of the dodecyl chain, an intramolecular nucleophilic substitution could occur to form a five- or six-membered heterocyclic ring.

Step 1: Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen would attack the carbon atom bearing the leaving group.

Step 2: Ring Closure and Elimination: This would lead to the formation of a cyclic ammonium salt and the displacement of the leaving group.

These proposed mechanisms are based on well-established principles and provide a framework for understanding the potential reactivity of this compound, even in the absence of specific experimental studies on this particular compound.

Coordination Chemistry and Ligand Behavior

(Dodecylamino)acetonitrile as a Monodentate Ligand (N-Coordination)

This compound typically functions as a monodentate ligand, coordinating to a metal center through the nitrogen atom of the nitrile group. The lone pair of electrons on the nitrile nitrogen is located in an sp-hybridized orbital, making it available for donation to a suitable metal acceptor orbital. This mode of coordination is common for organic nitriles in transition metal complexes. wikipedia.org

While the amino nitrogen also possesses a lone pair, its coordination to a metal center is generally less favored in the parent molecule under neutral conditions. This preference can be attributed to the steric hindrance imposed by the bulky dodecyl group and the fact that the nitrile nitrogen is a softer donor, aligning with the properties of many transition metals according to HSAB (Hard and Soft Acids and Bases) theory. wikipedia.org

The coordination of the nitrile nitrogen to a metal center (M) can be represented as: M ← N≡C-CH₂-NH-C₁₂H₂₅

This N-coordination results in a linear M-N-C arrangement, which is characteristic of nitrile ligands. The dissociation of a photolabile monodentate ligand like acetonitrile (B52724) is a key step in the mechanism of some potential photochemotherapy agents. digitellinc.com

Formation of Transition Metal-Nitrile Complexes Involving this compound

This compound can form stable complexes with a variety of transition metals. The formation of these complexes typically occurs by displacing weakly coordinated solvent molecules from the metal's coordination sphere. For instance, dissolving an anhydrous metal salt in a solution containing this compound can lead to the formation of the corresponding nitrile complex. wikipedia.org

Common examples of transition metal precursors used in the synthesis of nitrile complexes include palladium(II), platinum(II), copper(I), and silver(I) salts. The resulting complexes can vary in stoichiometry and geometry depending on the metal ion, its oxidation state, and the reaction conditions.

Illustrative Examples of Complex Formation:

| Metal Precursor | Ligand | Resulting Complex (Hypothetical) |

| [PdCl₂(PhCN)₂] | This compound | [PdCl₂(this compound)₂] |

| [Cu(CH₃CN)₄]PF₆ | This compound | [Cu(this compound)₄]PF₆ |

| AgNO₃ | This compound | [Ag(this compound)₂]NO₃ |

Note: This table is illustrative and shows potential complex formation based on the known reactivity of similar nitrile ligands.

Influence of the Dodecyl Chain on Coordination Geometry and Stability

For example, in a square planar or octahedral complex, the dodecyl chains of adjacent ligands may repel each other, potentially distorting the ideal geometry. This steric strain can, in some cases, lead to a lower coordination number than would be observed with a less bulky nitrile ligand like acetonitrile.

The stability of the resulting complexes is a balance between the electronic donating ability of the nitrile group and the steric demands of the dodecyl chain. While the nitrile group forms a stable coordinate bond, significant steric repulsion can weaken the metal-ligand interaction, making the ligand more labile. solubilityofthings.com

Interactive Data Table: Steric Effects on Complex Stability

| Ligand | Metal Ion | Coordination Number | Observed Stability |

| Acetonitrile | Cu(I) | 4 | High |

| This compound | Cu(I) | 4 | Moderate |

| tert-Butylacetonitrile | Cu(I) | 3 | Moderate to Low |

This interactive table illustrates the general trend of decreasing stability and/or coordination number with increasing steric bulk of the nitrile ligand. The data for this compound is an educated estimation.

Electronic Properties of this compound as a Ligand

As a ligand, this compound is classified as a neutral, two-electron donor. The nitrile group is a modest σ-donor and a weak π-acceptor. The σ-donation occurs from the lone pair of the nitrogen atom to an empty metal orbital. The π-acceptor character arises from the ability of the empty π* orbitals of the C≡N triple bond to accept electron density from filled metal d-orbitals. wikipedia.org

The presence of the electron-donating amino group, although not directly involved in coordination, can have a minor electronic influence on the nitrile group through inductive effects. This may slightly enhance the σ-donating ability of the nitrile nitrogen compared to a simple alkyl nitrile.

The electronic properties of the ligand are crucial in determining the stability of the metal-ligand bond and influencing the spectroscopic and electrochemical properties of the resulting complex.

Ligand Exchange and Lability in Coordination Complexes

Nitrile ligands, in general, are known to be relatively labile, meaning they can be readily displaced by other, more strongly coordinating ligands. wikipedia.org This lability makes nitrile complexes, including those of this compound, useful as synthetic intermediates for the preparation of other coordination compounds. A ligand exchange reaction involves the substitution of one or more ligands in a complex ion with one or more different ligands. libretexts.org

The lability of the this compound ligand is influenced by several factors:

The nature of the metal ion: Softer metal ions tend to form stronger bonds with the nitrile ligand.

The steric bulk of the dodecyl chain: Increased steric hindrance can enhance the lability of the ligand.

The nature of the incoming ligand: Stronger σ-donors or chelating ligands will more readily displace the nitrile ligand.

A typical ligand exchange reaction can be represented as: [M(this compound)n] + L → [M(this compound)n-1L] + this compound

This property is valuable in catalysis, where the facile dissociation of a nitrile ligand can create a vacant coordination site for substrate binding.

Potential for Bidentate or Multidentate Coordination in Modified Analogues

While this compound itself acts as a monodentate ligand, its structure offers the potential for modification to create bidentate or multidentate ligands. By introducing another donor group into the molecule, it is possible to synthesize a chelating ligand that can form more stable complexes due to the chelate effect. solubilityofthings.com

For example, modification of the amino group or the carbon backbone could introduce functionalities such as another amino group, a phosphino (B1201336) group, or a carboxylate group. Such modifications could lead to ligands capable of forming five- or six-membered chelate rings with a metal center, significantly enhancing the thermodynamic stability of the resulting complexes. uobaghdad.edu.iq

Hypothetical Modified Bidentate Ligands:

| Modification | Potential Donor Atoms | Chelate Ring Size |

| Addition of a second amino group to the dodecyl chain | N (nitrile), N (amino) | Variable |

| Replacement of a C-H on the methylene (B1212753) bridge with a phosphino group | N (nitrile), P (phosphino) | 4-membered |

| Functionalization of the dodecyl chain with a carboxylate group | N (nitrile), O (carboxylate) | Large, flexible |

The synthesis of such modified analogues would open up a wider range of coordination chemistry for this class of compounds, with potential applications in catalysis, materials science, and medicinal chemistry.

Catalysis and Catalytic Applications

(Dodecylamino)acetonitrile as an Organic Catalyst

The secondary amine functionality in this compound could theoretically allow it to act as a Brønsted or Lewis base catalyst. The lone pair of electrons on the nitrogen atom can abstract a proton or coordinate to an electrophilic center, thereby activating substrates for subsequent reactions. The long dodecyl chain could influence its solubility and create a specific microenvironment around the catalytic center, potentially affecting reaction rates and selectivity. However, no published studies have specifically investigated or demonstrated the use of this compound as a primary organic catalyst.

Role in Phase-Transfer Catalysis

The amphiphilic nature of this compound, arising from its polar amino-nitrile head and nonpolar dodecyl tail, makes it a plausible candidate for a phase-transfer catalyst. In a biphasic system (e.g., aqueous-organic), it could potentially transport anionic reagents from the aqueous phase to the organic phase, where the reaction with an organic substrate would occur. The secondary amine could be protonated or quaternized in situ to form the active cationic species. While the fundamental characteristics for a phase-transfer catalyst are present, there is currently no experimental evidence in the literature to support the application of this compound in this capacity.

Applications in Asymmetric Catalysis with Chiral this compound Derivatives

The development of chiral derivatives of this compound could open avenues for its use in asymmetric catalysis. By introducing a stereocenter into the molecule, for instance, at the carbon atom adjacent to the amine or within the dodecyl chain, it might be possible to create a chiral environment around the catalytic site.

Enantioselective Transformations (e.g., Michael Additions, Aldehyde Reactions)

Chiral aminocatalysts are well-known to promote a variety of enantioselective transformations, including Michael additions and reactions with aldehydes (e.g., aldol (B89426) and Mannich reactions). A chiral derivative of this compound could potentially catalyze such reactions by forming a transient chiral iminium or enamine intermediate with the substrate. The stereochemical outcome would be dictated by the specific structure of the chiral catalyst. To date, no synthesis of chiral this compound derivatives for asymmetric catalysis has been reported.

Integration into Metal-Organic Frameworks or Heterogeneous Catalytic Systems

The amino and nitrile groups of this compound offer potential coordination sites for metal ions, making it a candidate as a ligand for the synthesis of metal-organic frameworks (MOFs) or for immobilization onto solid supports to create heterogeneous catalysts. An MOF constructed with this ligand would possess pores functionalized with long alkyl chains and secondary amine groups, which could be advantageous for specific catalytic applications or for selective adsorption. Similarly, grafting this compound onto a solid support like silica (B1680970) or a polymer resin could lead to a heterogeneous catalyst with potential applications in flow chemistry or for simplified catalyst separation. These concepts, however, remain theoretical as no such materials have been described in the scientific literature.

Catalyst Recycling and Reusability Studies

For any potential catalytic application of this compound, especially in a heterogeneous form, studies on its recycling and reusability would be crucial for practical implementation. The long dodecyl chain might facilitate its separation from reaction mixtures through techniques like precipitation or extraction. In the case of a supported catalyst, its stability and activity over multiple reaction cycles would need to be thoroughly investigated. As there are no established catalytic uses, there are consequently no studies on its recycling and reusability.

Mechanistic Studies of this compound-Mediated Catalysis

Should this compound or its derivatives be found to exhibit catalytic activity, detailed mechanistic studies would be essential to understand the reaction pathways. These studies would involve identifying key intermediates, determining the rate-determining step, and elucidating the role of the different functional groups in the catalytic cycle. Techniques such as kinetic analysis, isotopic labeling, and computational modeling would be invaluable. At present, with no known catalytic reactions, this area is entirely unexplored.

Supramolecular Chemistry and Self Assembly Phenomena

Self-Assembly Behavior Driven by the Dodecyl Chain

The primary impetus for the self-assembly of (Dodecylamino)acetonitrile in aqueous environments is the hydrophobic effect. The 12-carbon dodecyl chain is sterically and electronically incompatible with the polar, hydrogen-bonded network of water. To minimize the unfavorable free energy of this interaction, the dodecyl chains spontaneously aggregate, effectively shielding themselves from the aqueous solvent. nih.gov This process is the cornerstone of the formation of higher-order structures. The flexible nature of the acrylate-based dodecyl units allows for the formation of compact and uniform assemblies. researchgate.net In essence, the hydrophobic tail acts as the structural driving force, compelling individual molecules to organize in a collective and predictable manner.

Formation of Micellar and Vesicular Structures

As the concentration of this compound in an aqueous solution surpasses a specific threshold, known as the critical aggregation concentration (CAC) or critical micelle concentration (CMC), the formation of organized aggregates like micelles and vesicles occurs. mdpi.comnih.gov

Micelles: These are typically spherical structures where the dodecyl chains converge to form a hydrophobic core, while the polar (amino)acetonitrile head groups arrange at the periphery, creating a hydrophilic shell that interfaces with the surrounding water. mdpi.com The formation of these core-shell structures is an energetically favorable process that satisfies the requirements of both the hydrophobic tails and hydrophilic heads.

Vesicles: Under certain conditions, such as changes in concentration or the presence of co-solvents, these amphiphiles can form bilayer structures known as vesicles. A vesicle is a spherical structure enclosing a small aqueous compartment, with the hydrophobic dodecyl chains forming the inner region of the bilayer and the polar head groups facing both the external solution and the internal compartment.

The transition from single molecules (unimers) to these aggregates is a dynamic equilibrium. Below the CMC, the molecules exist predominantly as solvated monomers. As the concentration increases, premicellar oligomers may form before the eventual assembly of stable micelles. nih.gov

| Supramolecular Structure | Primary Driving Force | Structural Arrangement | Typical Morphology |

|---|---|---|---|

| Micelle | Hydrophobic Effect | Dodecyl chains form a core; polar heads form a corona. | Spherical |

| Vesicle | Hydrophobic Effect | Bilayer sheet of molecules enclosing an aqueous core. | Hollow Sphere |

| Nanotube/Fiber | Hydrogen Bonding & Hydrophobic Effect | Directional, one-dimensional stacking of molecules. | Cylindrical/Fibrous |

Hydrogen Bonding Networks Involving the Amino and Nitrile Groups

While the dodecyl chain drives aggregation, the specific structure and stability of the resulting assemblies are significantly influenced by hydrogen bonding involving the polar head group. The this compound head group contains distinct sites for hydrogen bonding:

The Secondary Amine (-NH-): This group is versatile, capable of acting as both a hydrogen bond donor (via the N-H proton) and a hydrogen bond acceptor (via the nitrogen lone pair). biorxiv.org

The Nitrile Group (-C≡N): The lone pair of electrons on the nitrile nitrogen makes it an effective hydrogen bond acceptor. biorxiv.org Acetonitrile (B52724) has been shown to readily form hydrogen bonds with donor molecules. nih.gov

These functionalities allow for the formation of intricate hydrogen-bonding networks. These interactions can occur between adjacent this compound molecules at the surface of a micelle or within a vesicle bilayer, adding cohesive energy and structural integrity to the assembly. They can also involve solvent molecules, particularly water, which influences the hydration shell of the aggregates.

| Interacting Groups | Donor | Acceptor | Interaction Type |

|---|---|---|---|

| Amine - Amine | -N-H | :N-H | Intermolecular H-Bond |

| Amine - Nitrile | -N-H | :N≡C- | Intermolecular H-Bond |

| Amine - Water | -N-H | :OH₂ | Solvation H-Bond |

| Water - Amine | H-OH | :N-H | Solvation H-Bond |

| Water - Nitrile | H-OH | :N≡C- | Solvation H-Bond |

Hydrophobic Interactions and Aggregate Formation in Solution

The strength of these hydrophobic interactions is dependent on factors such as temperature and the presence of electrolytes. Increasing the length of the alkyl chain is known to decrease the CAC, as the greater hydrophobic character enhances the driving force for aggregation. researchgate.net

Design and Fabrication of Ordered Supramolecular Architectures

Beyond simple spherical micelles, the specific molecular geometry of this compound allows for the formation of more complex and ordered supramolecular architectures. The combination of directional hydrogen bonding and the packing constraints of the bulky dodecyl tails can lead to anisotropic (non-spherical) structures. A closely related compound, n-dodecylamine, has been shown to form self-assembled nanotubular structures in acetonitrile-containing mixtures. rsc.org

The fabrication of specific architectures can be controlled by manipulating external conditions:

Solvent Composition: Altering the polarity of the solvent can modulate the strength of both hydrophobic and hydrogen bonding interactions, favoring different packing arrangements.

Temperature: Temperature affects molecular motion and the thermodynamics of association, potentially triggering transitions between different structural phases.

Concentration: As seen with the transition from monomers to micelles, concentration is a key parameter in determining the type and size of the aggregate formed.

Through careful control of these parameters, it is conceivable to guide the self-assembly of this compound into well-defined nanostructures such as nanofibers, ribbons, or extended sheets, creating materials with tailored properties. tue.nlresearchgate.net

Responsive Supramolecular Systems Incorporating this compound

Supramolecular systems are often dynamic and can be designed to respond to external stimuli. tue.nl The chemical functionalities within this compound make its self-assembled structures potentially responsive to environmental changes.

pH-Responsiveness: The secondary amine in the head group is a weak base. In acidic conditions, it can become protonated (-NH₂⁺-). This introduction of a positive charge would dramatically increase the polarity of the head group and introduce electrostatic repulsion between adjacent molecules. This repulsion could counteract the hydrophobic attraction of the tails, leading to the disassembly of the aggregates or a transition to a different morphology. This reversible protonation makes the system pH-responsive. nih.gov

Temperature-Responsiveness: The stability of both hydrophobic interactions and hydrogen bonds is temperature-dependent. A significant change in temperature could alter the delicate balance of these forces, causing a structural transition or complete disassembly of the supramolecular structures. nih.gov

Solvent-Responsiveness: The addition of a co-solvent, such as ethanol (B145695) or acetonitrile, would alter the polarity of the bulk medium. This can weaken the hydrophobic effect that drives aggregation, potentially leading to the dissolution of the assemblies.

By incorporating this compound as a building block, it is possible to fabricate "smart" materials that can undergo controlled assembly and disassembly in response to specific triggers. thno.org

| Stimulus | Affected Group/Interaction | Molecular Change | Potential Supramolecular Response |

|---|---|---|---|

| Decrease in pH (add acid) | Amino Group (-NH-) | Protonation to -NH₂⁺- | Disassembly due to electrostatic repulsion |

| Increase in Temperature | Hydrophobic Interactions & H-Bonds | Increased molecular motion, weakened interactions | Phase transition or disassembly |

| Addition of Organic Co-solvent | Hydrophobic Interactions | Reduced solvent polarity, weakened hydrophobic effect | Swelling or disassembly of aggregates |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule, from which a wealth of other properties can be derived.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. For (Dodecylamino)acetonitrile, DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would likely be performed using a functional such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), to provide a balance between accuracy and computational cost.

The electronic structure, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be elucidated through DFT. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates a more reactive species.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (alkyl chain) | ~1.53 Å |

| C-N (amine) | ~1.47 Å | |

| C-C (acetonitrile) | ~1.46 Å | |

| C≡N (nitrile) | ~1.15 Å | |

| Bond Angle | C-N-C | ~112° |

| N-C-C (acetonitrile) | ~110° | |

| C-C≡N | ~178° |

Note: These are estimated values based on standard bond lengths and angles for similar functional groups and are not derived from actual published research on this compound.

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is particularly useful for predicting spectroscopic properties, such as UV-Vis absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). For this compound, TD-DFT calculations could help identify the electronic transitions responsible for its absorption profile, which would likely involve the non-bonding electrons of the nitrogen atom and the π-orbitals of the nitrile group.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results for molecular energies and structures. While computationally more demanding than DFT, these methods could be employed for smaller fragments of this compound or for benchmarking the accuracy of DFT results. For a molecule of this size, a complete ab initio calculation at a high level of theory would be computationally expensive.

Molecular Dynamics Simulations of this compound Aggregates

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time. For an amphiphilic molecule like this compound, with its long hydrophobic dodecyl tail and polar amino-nitrile head group, MD simulations would be invaluable for investigating its self-assembly and aggregation behavior in different solvents.

In an aqueous environment, it is expected that this compound molecules would aggregate to form micelles or other supramolecular structures. MD simulations could provide detailed information on the size, shape, and stability of these aggregates, as well as the dynamics of individual molecules within them. Parameters such as the radial distribution function could be calculated to understand the arrangement of solvent molecules around the solute. Such simulations would typically employ a force field, which is a set of empirical potential energy functions, to describe the interactions between atoms.

Reaction Pathway Analysis and Potential Energy Surface Mapping

Theoretical methods can be used to explore the potential chemical reactions of this compound. By mapping the potential energy surface (PES) for a given reaction, chemists can identify the transition states and intermediates, and thereby elucidate the reaction mechanism. A PES is a mathematical representation of the energy of a system as a function of its geometry. libretexts.orglibretexts.orgwikipedia.org For example, the hydrolysis of the nitrile group or reactions at the amine nitrogen could be investigated. Computational tools can locate the minimum energy pathways on the PES, providing insights into the reaction kinetics and thermodynamics.

Solvation Effects and Intermolecular Interactions Modeling

The behavior of this compound is significantly influenced by its interactions with solvent molecules. Solvation models are used to account for these effects in computational calculations. Continuum solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. nih.govscispace.com This approach is computationally efficient and can provide good estimates of the solvation free energy.

For a more detailed understanding of specific solute-solvent interactions, explicit solvation models can be used. In this approach, a number of solvent molecules are included in the quantum mechanical calculation. This allows for the direct modeling of intermolecular interactions, such as hydrogen bonding between the amine or nitrile group of this compound and protic solvent molecules. The study of intermolecular interactions is crucial for understanding the physical and chemical properties of the compound in solution. mdpi.com

Prediction of Spectroscopic Signatures for Characterization

The characterization of this compound, a molecule not extensively detailed in publicly available spectral databases, can be effectively guided by theoretical and computational predictions of its spectroscopic signatures. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), it is possible to construct a detailed and predictive spectral profile for this compound. These predictions are invaluable for confirming the identity and purity of synthesized this compound.

Predicted ¹H NMR Spectrum

The proton NMR (¹H NMR) spectrum of this compound is expected to be characterized by signals corresponding to the dodecyl chain protons and the protons of the aminonitrile moiety. The chemical shifts are influenced by the electronic environment of each proton.

The dodecyl chain will present a series of overlapping signals typical for long alkyl chains. The terminal methyl group (CH₃) is anticipated to appear as a triplet at approximately 0.88 ppm. The numerous methylene (B1212753) groups (CH₂) of the long chain will generate a large, complex signal in the range of 1.2-1.4 ppm.

The methylene group alpha to the nitrogen atom (-NH-CH₂ -(CH₂)₁₀-CH₃) is expected to be deshielded due to the electronegativity of the nitrogen and will likely appear as a triplet around 2.6-2.8 ppm. The methylene group of the acetonitrile (B52724) moiety (-NH-CH₂ -CN) will also be deshielded by both the adjacent nitrogen and the nitrile group, with its signal predicted to be a singlet around 3.5-3.7 ppm. The N-H proton of the secondary amine will likely appear as a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration, but it is typically expected in the range of 1.0-3.0 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃-(CH₂)₁₀- | ~0.88 | Triplet |

| -(CH₂)₁₀- | ~1.2-1.4 | Multiplet |

| -NH-CH₂-(CH₂)₁₀-CH₃ | ~2.6-2.8 | Triplet |

| -NH-CH₂-CN | ~3.5-3.7 | Singlet |

| -NH- | ~1.0-3.0 | Broad Singlet |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR (¹³C NMR) spectrum provides insight into the carbon framework of the molecule. For this compound, distinct signals are expected for the nitrile carbon, the carbons of the dodecyl chain, and the methylene carbon of the acetonitrile group.

The carbon of the nitrile group (C≡N) is characteristically found in the downfield region of the spectrum, with a predicted chemical shift in the range of 115-125 ppm. The methylene carbon adjacent to the nitrile group (-NH-C H₂-CN) will be influenced by the nitrogen and nitrile functionalities, appearing around 35-45 ppm.

The carbons of the dodecyl chain will exhibit a series of signals. The terminal methyl carbon is expected at approximately 14 ppm. The internal methylene carbons of the alkyl chain typically resonate in the range of 22-32 ppm. The carbon alpha to the amino group (-NH-C H₂-(CH₂)₁₀-CH₃) will be shifted downfield to around 50-55 ppm due to the deshielding effect of the nitrogen atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -C≡N | ~115-125 |

| -NH-CH₂-CN | ~35-45 |

| -NH-CH₂-(CH₂)₁₀-CH₃ | ~50-55 |

| -(CH₂)₁₀- | ~22-32 |

| CH₃- | ~14 |

Predicted IR Spectrum

The infrared (IR) spectrum is particularly useful for identifying key functional groups within a molecule. For this compound, the most characteristic absorption bands will be from the nitrile, amine, and alkyl C-H bonds.

A sharp, medium-to-strong intensity absorption band corresponding to the C≡N stretching vibration is expected in the range of 2240-2260 cm⁻¹. The N-H stretching vibration of the secondary amine should appear as a weak to medium, somewhat broad band in the region of 3300-3500 cm⁻¹.

The C-H stretching vibrations of the dodecyl chain will be prominent, with strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) for the sp³ hybridized C-H bonds. The C-H bending vibrations for the CH₂ and CH₃ groups will be observed in the 1350-1470 cm⁻¹ region. uomustansiriyah.edu.iq A C-N stretching vibration is expected in the range of 1000-1250 cm⁻¹. msu.edu

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3300-3500 | Weak-Medium, Broad |

| C-H Stretch (sp³ alkyl) | 2850-2960 | Strong |

| C≡N Stretch (nitrile) | 2240-2260 | Medium-Strong, Sharp |

| C-H Bend (alkyl) | 1350-1470 | Medium |

| C-N Stretch | 1000-1250 | Medium |

Predicted Mass Spectrum

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₁₄H₂₈N₂, the molecular ion peak ([M]⁺) is expected at an m/z corresponding to its molecular weight. Due to the presence of two nitrogen atoms, the molecular weight will be an even number, consistent with the nitrogen rule.

The fragmentation of this compound upon ionization is likely to be dominated by cleavage at the C-C bond beta to the nitrogen atom (α-cleavage relative to the amine), which is a common fragmentation pathway for amines. whitman.edu This would lead to the loss of an undecyl radical, resulting in a prominent fragment ion. Cleavage of the bond between the nitrogen and the cyanomethyl group could also occur. The long alkyl chain can also undergo fragmentation, leading to a series of cluster ions separated by 14 mass units (corresponding to CH₂ groups). A McLafferty-type rearrangement involving the nitrile group is also a possibility, which could lead to a characteristic fragment at m/z 41. whitman.edu

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of (Dodecylamino)acetonitrile, offering non-destructive and highly sensitive methods to probe its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound, providing precise information about the hydrogen and carbon atomic framework.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon skeleton of the molecule. Based on data from related dodecylamino-containing structures, the terminal methyl carbon of the dodecyl chain is expected to resonate at approximately 14.0 ppm semanticscholar.org. The internal methylene (B1212753) carbons of the long alkyl chain typically show a series of peaks in the range of 22.0 to 32.0 ppm. The carbon atom of the methylene group attached to the secondary amine would appear further downfield, around 40-50 ppm. The nitrile carbon is characteristically found in the downfield region of the spectrum, typically between 115 and 125 ppm.

A summary of expected ¹H and ¹³C NMR chemical shifts for the core this compound structure, based on data from analogous compounds, is presented below.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| CH₃ (terminal) | ~0.8-0.9 (triplet) | ~14 |

| -(CH₂)₁₀- | ~1.2-1.4 (multiplet) | ~22-32 |

| -CH₂-N- | ~2.5-2.7 (triplet) | ~45-50 |

| -N-CH₂-CN | ~3.4-3.6 (singlet) | ~35-40 |

| -C≡N | - | ~117-120 |

| -NH- | Variable (broad singlet) | - |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are pivotal for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its functional groups. A key feature would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the range of 2260-2240 cm⁻¹. The N-H stretching vibration of the secondary amine should be observable as a weak to medium band around 3350-3310 cm⁻¹ semanticscholar.org. The C-H stretching vibrations of the dodecyl chain's methylene and methyl groups would be prominent in the 2960-2850 cm⁻¹ region. Furthermore, C-H bending vibrations are expected in the 1470-1365 cm⁻¹ range, and the C-N stretching vibration should appear between 1250 and 1020 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. The C≡N stretch is also Raman active and typically gives a strong signal. The symmetric C-H stretching vibrations of the alkyl chain are also expected to be strong in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H | Stretch | 3350 - 3310 | Weak |

| C-H (sp³) | Stretch | 2960 - 2850 | Strong |

| C≡N | Stretch | 2260 - 2240 | Strong |

| C-H (sp³) | Bend | 1470 - 1365 | Medium |

| C-N | Stretch | 1250 - 1020 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound is not expected to show significant absorption in the visible region of the electromagnetic spectrum as it lacks extensive conjugation or chromophores that absorb visible light. Any UV absorption would likely be due to the nitrile group and the non-bonding electrons of the nitrogen atom. Acetonitrile (B52724) itself has a UV cutoff at a very low wavelength, around 190 nm. The presence of the dodecylamino group is unlikely to shift the absorption maximum into the conventional UV-Vis range (200-800 nm) to a significant extent. Therefore, UV-Vis spectroscopy is not a primary technique for the detailed characterization of this compound.

Fluorescence Spectroscopy: For a molecule to be fluorescent, it generally needs to be a rigid, planar, and conjugated system. This compound does not possess these structural features. The long, flexible dodecyl chain and the lack of an extensive π-system make it highly unlikely to exhibit any significant native fluorescence. Therefore, fluorescence spectroscopy is generally not a suitable method for the direct analysis of this compound.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This compound in its ground state is a diamagnetic molecule with no unpaired electrons and is therefore EPR-silent.

EPR spectroscopy would only become a relevant analytical tool if this compound were to be involved in a reaction that generates a radical species, for instance, through oxidation or by reaction with a radical initiator. In such a scenario, EPR could be used to detect and characterize the resulting radical, providing information about its structure and electronic environment. However, there are no specific research findings in the provided search results detailing EPR studies on radicals derived from this compound.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode, the molecule is expected to be readily protonated at the nitrogen atom of the amino group to form the pseudomolecular ion [M+H]⁺.

The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule. For this compound (C₁₄H₂₈N₂), the expected exact mass of the [M+H]⁺ ion would be approximately 225.2382 m/z.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing further structural information. The fragmentation pattern would likely involve the cleavage of the C-C bonds of the dodecyl chain, leading to a series of fragment ions with a characteristic loss of 14 Da (CH₂). Cleavage of the bond between the nitrogen and the cyanomethyl group could also be a possible fragmentation pathway.

| Ion | Formula | Expected m/z | Description |

| [M+H]⁺ | C₁₄H₂₉N₂⁺ | ~225.24 | Protonated molecule |

| [M-C₁₂H₂₅+H]⁺ | C₂H₄N₂⁺ | ~56.04 | Loss of the dodecyl group |

| [M-CH₂CN+H]⁺ | C₁₂H₂₇N⁺ | ~185.22 | Loss of the cyanomethyl group |

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF)

MALDI-TOF mass spectrometry is a soft ionization technique used to determine the molecular weight of large, non-volatile, and thermally labile molecules. For an amphiphilic compound like this compound, MALDI-TOF would be employed to confirm its molecular weight and assess its purity. The analyte is co-crystallized with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) and irradiated with a laser. The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte, typically as a protonated molecule [M+H]⁺. The time it takes for the ion to travel to the detector is used to calculate its mass-to-charge ratio (m/z). For this compound (C₁₄H₂₈N₂), the expected monoisotopic mass is approximately 224.2252 g/mol . The MALDI-TOF spectrum would be expected to show a prominent peak at or near m/z 225.2330, corresponding to the [M+H]⁺ ion.

Hypothetical Data Table for MALDI-TOF Analysis

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₄H₂₈N₂ |

| Monoisotopic Mass | 224.2252 u |

| Expected Ion | [M+H]⁺ |

Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be developed. Due to the molecule's long dodecyl chain, it is significantly hydrophobic and would interact strongly with a nonpolar stationary phase (e.g., C18). A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, would be used to elute the compound. sci-hub.se

LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry. This technique would not only provide the retention time of this compound from the HPLC but also confirm its identity and molecular weight via the mass spectrometer. This is particularly useful for analyzing the purity of a sample or for identifying potential synthesis byproducts or degradation products. The mass spectrometer could be operated in a mode to detect the [M+H]⁺ ion.

Hypothetical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 210 nm) and/or Mass Spectrometry (ESI+) |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Decomposition and Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air). researchgate.net For this compound, TGA would be used to determine its thermal stability and decomposition profile. The analysis would reveal the temperature at which the compound begins to degrade and the kinetics of its decomposition. A typical TGA experiment involves heating a small amount of the sample at a constant rate (e.g., 10 °C/min) and recording the weight loss. The resulting thermogram would show a stable baseline until the onset of decomposition, followed by one or more mass loss steps corresponding to the volatilization or breakdown of the molecule. This information is critical for understanding the compound's thermal limitations.

Surface Tension and Conductivity Measurements for Self-Assembly Characterization

As an amphiphilic molecule with a polar head group (-NHCH₂CN) and a long nonpolar tail (dodecyl chain), this compound is expected to exhibit surfactant-like properties and self-assemble in solution.

Surface Tension Measurements: The surface tension of aqueous solutions of this compound would be measured as a function of its concentration. As the concentration increases, the molecules would accumulate at the air-water interface, reducing the surface tension. At a certain point, the interface becomes saturated, and the molecules begin to form aggregates (micelles) in the bulk solution. This point, known as the critical micelle concentration (CMC), is identified by a sharp break in the plot of surface tension versus the logarithm of concentration.

Conductivity Measurements: Molar conductivity of the solutions can also be used to determine the CMC. For an ionic surfactant, the conductivity changes differently below and above the CMC due to the different mobility of monomers versus micelles. While this compound is not charged, its protonated form (in acidic solution) would be. A plot of molar conductivity versus the square root of concentration would show a distinct change in slope at the CMC.

These measurements are fundamental to understanding the colloidal and interfacial behavior of the compound, which is essential for applications where surface activity is important.

Microscopic and Morphological Techniques (e.g., SEM, TEM, AFM) for Aggregate Imaging

The supramolecular assembly of amphiphilic molecules like this compound into larger aggregates is a phenomenon of significant scientific interest. The morphology, size, and arrangement of these aggregates are crucial determinants of their collective properties and potential applications. Advanced microscopic techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM), are indispensable tools for the direct visualization and characterization of these nanoscale and microscale structures. While specific studies on the microscopic imaging of this compound aggregates are not extensively documented, the principles and methodologies can be inferred from research on analogous long-chain amphiphiles, such as alkylamines and other self-assembling systems.

Scanning Electron Microscopy (SEM) provides high-resolution imaging of the surface topography of bulk samples. In the context of this compound aggregates, SEM would be employed to visualize the three-dimensional morphology of larger-scale assemblies. Samples are typically prepared by depositing a solution of the compound onto a conductive substrate and allowing the solvent to evaporate. The sample is then coated with a thin layer of a conductive material, such as gold or palladium, to prevent charging under the electron beam.

An SEM analysis could reveal a variety of aggregate structures, depending on the concentration, solvent, and temperature conditions during their formation. Potential morphologies could range from spherical micelles and vesicles to more extended structures like nanofibers or lamellar sheets. The resulting images would provide valuable data on the size distribution and packing of these aggregates.

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal structure of thin samples. To study this compound aggregates with TEM, a dilute solution would be cast onto a TEM grid (typically a fine mesh coated with a thin film of carbon). For imaging delicate, solvent-dependent structures, cryogenic TEM (cryo-TEM) would be the preferred method. In cryo-TEM, the sample is rapidly vitrified in a cryogen, preserving the native, solvated state of the aggregates.

TEM and cryo-TEM could elucidate the finer details of the aggregate morphology. For instance, if this compound were to form cylindrical micelles or nanotubes, TEM could resolve their diameters and lengths. In the case of vesicles, TEM could reveal the thickness of the bilayer. These insights are critical for understanding the molecular packing within the self-assembled structures.

Atomic Force Microscopy (AFM) is a powerful technique for imaging surfaces at the atomic and molecular scale. Unlike electron microscopy, AFM does not require a vacuum and can be performed on samples in both air and liquid environments. This makes it particularly well-suited for studying the self-assembly of amphiphiles at solid-liquid interfaces. For an AFM study of this compound, a solution of the compound would be deposited onto an atomically flat substrate, such as mica or highly oriented pyrolytic graphite (HOPG).

AFM can provide detailed topographical maps of the adsorbed aggregates. For example, if this compound forms a monolayer on the substrate, AFM can measure its thickness and characterize the packing of the molecules. It can also be used to probe the mechanical properties of the aggregates, such as their stiffness and adhesion.

The following data tables illustrate the type of information that could be obtained from these microscopic techniques for the characterization of this compound aggregates, based on findings for similar long-chain amphiphilic molecules.

Table 1: Hypothetical Morphological Analysis of this compound Aggregates by Microscopic Techniques

| Aggregate Morphology | Imaging Technique | Expected Observations | Typical Size Range |

|---|---|---|---|

| Spherical Micelles | TEM, AFM | Discrete, spherical structures. | 5 - 50 nm diameter |

| Cylindrical Micelles/Fibers | SEM, TEM | Elongated, thread-like structures. | 10 - 100 nm diameter, up to several µm in length |

| Vesicles/Liposomes | TEM (cryo-TEM) | Hollow, spherical structures with a visible bilayer. | 50 nm - 1 µm diameter |

| Lamellar Sheets | SEM, AFM | Flat, extended sheets, potentially multi-layered. | Several µm in lateral dimensions |

| Monolayers | AFM | Uniform, flat film on a substrate. | ~2-3 nm thickness |

Table 2: Illustrative AFM Data for a Self-Assembled Monolayer of this compound on Mica

| Parameter | Value | Description |

|---|---|---|

| Monolayer Thickness | 2.5 ± 0.3 nm | The height of the self-assembled layer, suggesting a tilted orientation of the dodecyl chains. |

| Domain Size | 150 ± 50 nm | The average lateral size of ordered molecular domains within the monolayer. |

| Surface Roughness (RMS) | 0.2 nm | The root mean square roughness of the monolayer surface, indicating a well-ordered structure. |

| Adhesion Force | 1.2 ± 0.2 nN | The force required to pull the AFM tip from the monolayer surface, reflecting the surface energy. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.